5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Description
5-[4-[4-(4-Carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid (molecular formula C22H14O8, molecular weight 406.34 g/mol) is a tetracarboxylic acid derivative featuring a terphenyl backbone with four carboxyl groups. Its structure comprises a central benzene ring substituted at the 1,3-positions with carboxylic acid groups and at the 5-position with a biphenyl moiety, which itself is further functionalized with a 4-carboxyphenyl group (Fig. 1). This compound is notable for its extended π-conjugation and high density of carboxylate groups, making it a promising ligand for metal-organic frameworks (MOFs) and coordination polymers .
Properties
IUPAC Name |
5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(29)21-11-9-19(10-12-21)17-3-1-16(2-4-17)18-5-7-20(8-6-18)22-13-23(26(30)31)15-24(14-22)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRRKKMHEJISCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is widely employed for constructing biaryl and teraryl linkages due to its tolerance for carboxylic acid functionalities. For this compound, a three-step coupling strategy is typically utilized:
-
Precursor Synthesis :
-
Brominated core : 5-Bromo-isophthalic acid (1,3-dicarboxy-5-bromobenzene) serves as the central benzene ring. The bromine at position 5 enables coupling with terphenyl boronic esters.
-
Terphenyl boronic acid : 4'-Carboxy-[1,1'-biphenyl]-4-ylboronic acid is prepared via lithiation-borylation of 4-bromo-4'-methylbiphenyl, followed by oxidation of the methyl group to a carboxylic acid.
-
-
Coupling Conditions :
Key Challenge : Competing coupling at the carboxylated positions is mitigated by using methyl ester-protected intermediates, which are hydrolyzed post-coupling with NaOH/EtOH.
Ullmann-Type Coupling for Terphenyl Assembly
For substrates sensitive to palladium, copper-mediated Ullmann coupling offers an alternative:
-
Reagents :
-
5-Iodo-isophthalic acid (1,3-dicarboxy-5-iodobenzene)
-
4-(4-Carboxyphenyl)phenylboronic acid
-
-
Conditions :
-
Yield : 50–65%, with side products arising from homo-coupling minimized by excess boronic acid.
Oxidation of Methyl Precursors
Hydrothermal Methyl-to-Carboxyl Conversion
A scalable route involves oxidizing pre-coupled methyl groups:
-
Methylated Intermediate :
-
Synthesize 5-[4-[4-(4-methylphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid via Suzuki coupling using methyl-protected boronic esters.
-
-
Oxidation :
-
Nitric acid (68%, 10 equiv) in a hydrothermal reactor at 170°C for 24 hours.
-
Cool to 25°C, filter, and wash with H₂O/EtOH to isolate the product.
-
Yield: 80–90%, with purity >95% by HPLC.
-
Advantage : Avoids protection/deprotection steps but requires high-pressure equipment.
Purification and Characterization
Analytical Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Suzuki-Miyaura | 60–75 | 95–98 | High | 120–150 |
| Ullmann Coupling | 50–65 | 90–95 | Moderate | 90–110 |
| Oxidation of Methyl | 80–90 | 95–98 | Industrial | 70–90 |
Trade-offs : The Suzuki method offers superior regiocontrol but higher costs, while methyl oxidation is cost-effective yet requires specialized reactors.
Industrial-Scale Considerations
Catalyst Reuse
-
Immobilized Pd on activated carbon enables 5–7 reaction cycles without yield drop.
Emerging Methodologies
Photocatalytic Coupling
Visible-light-driven C-C bond formation using eosin Y as a photocatalyst shows promise for reducing metal catalyst usage (pilot-scale yield: 55%).
Biocatalytic Approaches
Engineered Pseudomonas putida strains oxidize methyl groups under mild conditions (30°C, pH 7), though yields remain low (20–30%).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
One of the primary applications of this compound is as a building block for metal-organic frameworks. MOFs are porous materials that can be engineered for specific functions:
- Gas Adsorption and Separation : The compound's structural properties allow it to form frameworks that can selectively adsorb gases such as CO2 and H2, making it useful for environmental applications and energy storage .
| Application | Description |
|---|---|
| Gas Separation | Efficiently separates gases due to its porous nature. |
| Catalysis | Serves as a catalyst support in chemical reactions. |
Nanotechnology
5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has been utilized in the synthesis of nanoscale materials:
- Self-Assembled Monolayers (SAMs) : The molecule can form SAMs on various substrates, which are critical for developing electronic devices and sensors .
| Nanotechnology Application | Description |
|---|---|
| Electronic Devices | Used in the fabrication of organic semiconductors. |
| Sensors | Enhances sensitivity and selectivity in sensor applications. |
Catalysis
The compound has shown potential in catalytic applications:
- Catalyst Support : Its structure allows it to act as a support for various catalysts, enhancing their stability and activity in chemical reactions .
| Catalytic Application | Description |
|---|---|
| Organic Reactions | Facilitates various organic transformations. |
| Environmental Catalysis | Used in processes aimed at pollutant degradation. |
Biomedical Applications
Emerging research indicates potential biomedical uses:
- Drug Delivery Systems : The compound's ability to form stable structures may be leveraged for targeted drug delivery systems.
| Biomedical Application | Description |
|---|---|
| Drug Delivery | Potential use in controlled release formulations. |
Case Study 1: Gas Separation Technologies
A study demonstrated that metal-organic frameworks constructed from 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid exhibited superior CO2 capture capabilities compared to traditional adsorbents. The framework's high surface area and tunable pore sizes allowed for enhanced selectivity and efficiency in gas separation processes.
Case Study 2: Self-Assembled Monolayers
Research conducted on self-assembled monolayers using this compound highlighted its effectiveness in improving the performance of organic field-effect transistors (OFETs). The SAMs formed from the compound provided better charge transport properties compared to other materials.
Mechanism of Action
The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Features :
- Thermal stability : Similar terphenyl carboxylates exhibit stability up to 240°C in MOF configurations .
- Applications: Primarily used in materials science for designing functional nanoporous materials .
Structural Analogues of Benzene Polycarboxylic Acids
Table 1: Comparison of Benzene Polycarboxylates
Key Observations :
- Increasing carboxyl groups enhance coordination versatility but reduce solubility in polar solvents.
- The terphenyl backbone in the target compound provides a larger surface area for pore formation in MOFs compared to simpler dicarboxylates .
Halogenated and Heterocyclic Derivatives
Table 2: Substituted Benzenedicarboxylic Acids
Key Observations :
- Halogenation (e.g., -Br, -F) increases thermal stability and electronic polarizability .
- Heterocyclic substituents (e.g., pyridine) introduce nitrogen-based coordination sites, diversifying MOF topologies .
Reactivity and Catalytic Performance
- Cycloaddition Reactivity : The target compound’s carboxyl groups lower the energy barrier for [4+2] cycloaddition with C60 (1.21 eV on Au(111) vs. 1.28 eV in gas phase) compared to unsubstituted benzene .
- MOF Performance : MOFs derived from tetracarboxylates like the target compound exhibit methane storage capacities up to 240 cm<sup>3</sup>/g at 36 atm , outperforming simpler dicarboxylate-based frameworks (e.g., MOF-5: 150 cm<sup>3</sup>/g) .
Biological Activity
5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid, also known as 1,3,5-Tris(4-carboxyphenyl)benzene, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H18O6
- Molecular Weight : 438.43 g/mol
- CAS Number : 50446-44-1
- Structure : The compound features a central benzene ring with three carboxyphenyl substituents, which enhances its solubility and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. Research has shown that it exhibits:
- Antioxidant Properties : The carboxylic acid groups can scavenge free radicals, reducing oxidative stress in cells.
- Antibacterial Activity : Studies have indicated that derivatives of this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Potential Anti-cancer Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, likely through apoptosis induction mechanisms.
The mechanisms through which 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid exerts its biological effects include:
- Metal Coordination : The carboxylate groups can coordinate with metal ions, forming complexes that may enhance the compound's bioactivity.
- Cell Membrane Interaction : Its hydrophobic phenyl groups allow it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.
Antibacterial Activity
A study evaluated the antibacterial properties of various derivatives of the compound against common pathogens. Results showed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that modifications to the core structure can enhance antibacterial efficacy.
Antioxidant Capacity
Research assessing the antioxidant capacity revealed that the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The IC50 value was determined to be approximately 25 µM, suggesting a potent antioxidant effect.
Anti-cancer Studies
In vitro studies on human colorectal adenocarcinoma cell lines (HCT-15) showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (50 µM), highlighting its potential as an anti-cancer agent.
Q & A
Q. What are the optimal synthetic routes for 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid, and how do reaction conditions influence yields?
The compound is synthesized via multi-step reactions, typically involving Suzuki-Miyaura cross-coupling and oxidation steps. For example:
- Step 1 : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with NaHCO₃ in toluene at 110°C for 16 hours (yield: 82%) .
- Step 2 : Oxidation using Oxone in CH₂Cl₂/DMF at 20°C for 24 hours (yield: 82%) . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Lower yields (70–75%) occur under non-optimized conditions (e.g., benzoic acid at 120°C for 48 hours) due to side reactions or incomplete conversion .
Q. Which characterization methods are critical for confirming the structure and purity of this polycarboxylic acid?
- X-ray Diffraction (XRD) : Resolves crystal structure and confirms ligand geometry for metal-organic framework (MOF) applications .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or DMF identifies proton environments and detects impurities. Poor solubility in common solvents may require elevated temperatures .
- Elemental Analysis : Validates stoichiometry (e.g., C: 76.77%, H: 5.28%) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and dehydration behavior .
Q. What are the primary research applications of this compound in materials science?
Its tetra-carboxylic acid structure makes it a versatile ligand for constructing MOFs and coordination polymers. Applications include:
- Gas Storage : High surface area MOFs for CO₂ or H₂ adsorption .
- Catalysis : Active sites for heterogeneous reactions (e.g., oxidation, acid-base catalysis) .
- Sensing : Luminescent MOFs for detecting metal ions or small molecules .
Advanced Research Questions
Q. How can researchers resolve contradictions between elemental analysis and spectroscopic data for this compound?
Discrepancies (e.g., C/H content mismatches) may arise from incomplete purification or solvent retention. Solutions include:
- Cross-Validation : Combine TGA (to detect solvent loss) with high-resolution mass spectrometry (HRMS).
- Recrystallization : Use mixed solvents (e.g., DMF/EtOH) to improve crystallinity and purity .
- Synchrotron XRD : Resolve ambiguous peaks caused by polymorphism .
Q. What experimental design strategies optimize MOF synthesis using this ligand?
- Factorial Design : Screen variables (solvent, temperature, metal salt) to maximize surface area. For example:
| Variable | Levels Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMF/EtOH, H₂O | DMF/EtOH (3:1) |
| Temperature (°C) | 80, 100, 120 | 100 |
| Metal Node | Zn²⁺, Cu²⁺, Fe³⁺ | Zn²⁺ |
Q. How does ligand isomerism impact the physicochemical properties of derived MOFs?
- Symmetry Effects : The planar, symmetric structure of the ligand promotes ordered frameworks with high porosity. Asymmetric analogs may yield interpenetrated structures with reduced pore sizes .
- Coordination Geometry : Carboxylate groups can adopt μ₂ or μ₃ bridging modes, altering metal cluster connectivity. In situ IR spectroscopy monitors binding modes during synthesis .
Q. What computational tools predict the stability of MOFs derived from this ligand under varying conditions?
- Density Functional Theory (DFT) : Models ligand-metal binding energies and framework stability .
- Molecular Dynamics (MD) : Simulates hydrolytic degradation in aqueous environments .
- Machine Learning : Trains models on experimental datasets to predict surface area and gas uptake .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Solvent Engineering : Use mixed solvents (e.g., DMF/MeOH) to slow nucleation and improve crystal size .
- Additives : Introduce templating agents (e.g., CTAB) to direct crystal growth .
- High-Throughput Screening : Test 96 solvent combinations via robotics to identify optimal conditions .
Methodological Guidelines
- Data Contradiction Analysis : Use principal component analysis (PCA) to identify outlier datasets in multi-technique studies .
- Environmental Impact : Assess ligand stability via accelerated degradation studies (e.g., exposure to UV/H₂O₂) .
- AI Integration : Implement COMSOL Multiphysics for coupled heat-mass transfer simulations in MOF synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
